

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

chemical structure and properties

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Compound of Interest

Compound Name: 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

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An In-Depth Technical Guide to **5-Methyl-3-phenylisoxazole-4-carboxaldehyde**: Synthesis, Properties, and Applications

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and structural rigidity, making it an ideal framework for designing therapeutic agents.[4] Within this important class of molecules, **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** stands out as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a phenyl group, a methyl substituent, and a highly reactive carboxaldehyde functional group. This strategic arrangement of functionalities makes it a versatile building block for the synthesis of diverse molecular architectures, particularly in the realm of drug discovery and materials science.[5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's chemical structure, physicochemical properties, and detailed synthetic methodologies. By elucidating the mechanistic underpinnings of its synthesis and exploring its synthetic utility, this document aims to equip scientists with the critical knowledge needed to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Structural Characteristics

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a white to off-white crystalline powder under standard conditions.^[5] Its core structure consists of a planar isoxazole ring, which imparts a degree of conformational constraint beneficial for molecular recognition in biological systems. The phenyl ring at the 3-position and the formyl group at the 4-position are subject to rotational freedom, though crystal structure analysis of the related carboxylic acid suggests a significant dihedral angle between the phenyl and isoxazole rings.^{[6][7]}

Chemical Structure

Caption: Chemical structure of the title compound.

Key Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde	[8]
CAS Number	87967-95-1	[5][8]
Molecular Formula	C ₁₁ H ₉ NO ₂	[5][8]
Molecular Weight	187.20 g/mol	[5]
Appearance	White to off-white crystalline powder	[5]
Melting Point	48-55 °C	[5][9]
Boiling Point	110-112 °C	[9]
Purity	≥ 98% (HPLC)	[5]
Storage	Store at 0-8 °C, protect from light	[5][9]

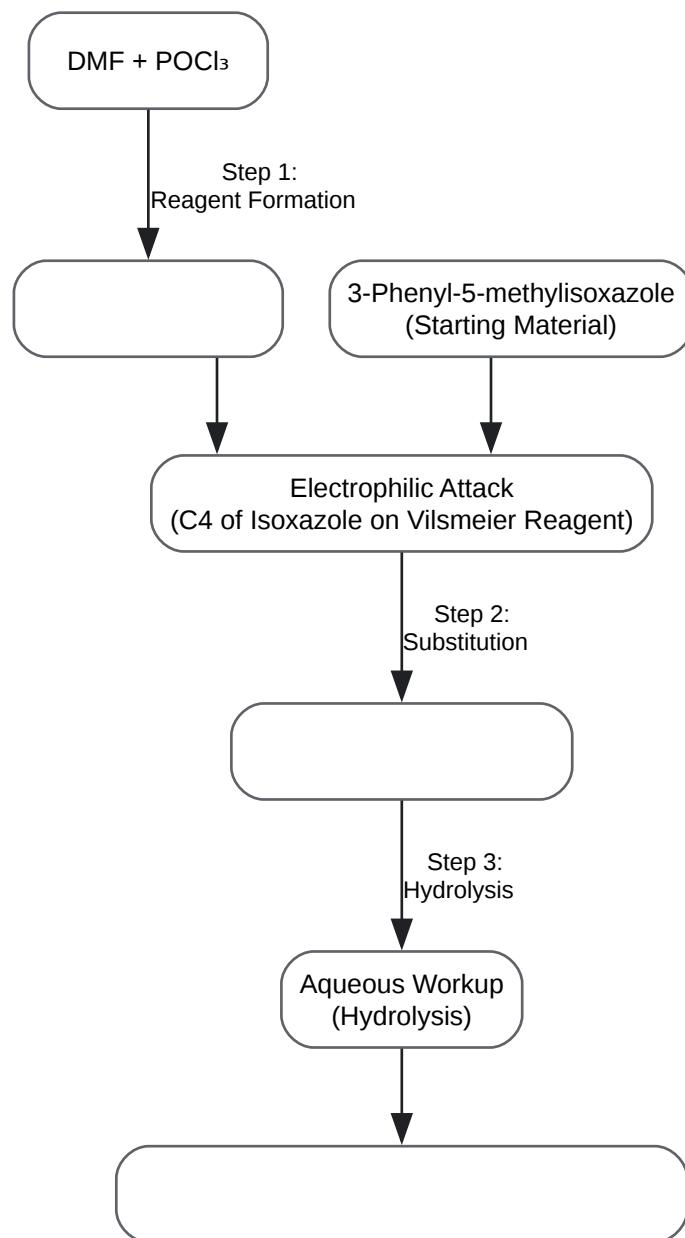
Part 2: Synthesis and Mechanistic Insights

The most direct and efficient method for the synthesis of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** is the Vilsmeier-Haack formylation of its precursor, 3-phenyl-5-methylisoxazole. This reaction is a powerful tool in organic chemistry for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12] The isoxazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution.[13]

The Vilsmeier-Haack Reaction: Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack by the isoxazole, followed by hydrolysis.

- Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl_3). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[12][14]
- Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic site on the 3,5-disubstituted isoxazole ring, leading to regioselective formylation. Aromaticity is restored by the loss of a proton.
- Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine yields the final aldehyde product.[12]



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Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be adapted and optimized as necessary.

Objective: To synthesize **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** from 3-phenyl-5-methylisoxazole.

Reagents:

- 3-phenyl-5-methylisoxazole (1.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) (5-10 vol)
- Phosphorus oxychloride (POCl_3) (1.5 - 2.0 eq)
- Dichloromethane (DCM) (optional solvent)
- Saturated sodium acetate or sodium bicarbonate solution
- Ice

Procedure:

- Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 vol). Cool the flask to 0 °C in an ice bath.
- Add POCl_3 (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
- Formylation: Dissolve 3-phenyl-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
- Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[15]
- Work-up: Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 10 times the reaction volume).
- Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. Stir vigorously for 1-2 hours to ensure complete

hydrolysis of the iminium intermediate.

- Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **5-Methyl-3-phenylisoxazole-4-carboxaldehyde**.

Part 3: Spectroscopic Characterization

Unambiguous structure confirmation of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The expected data are as follows:

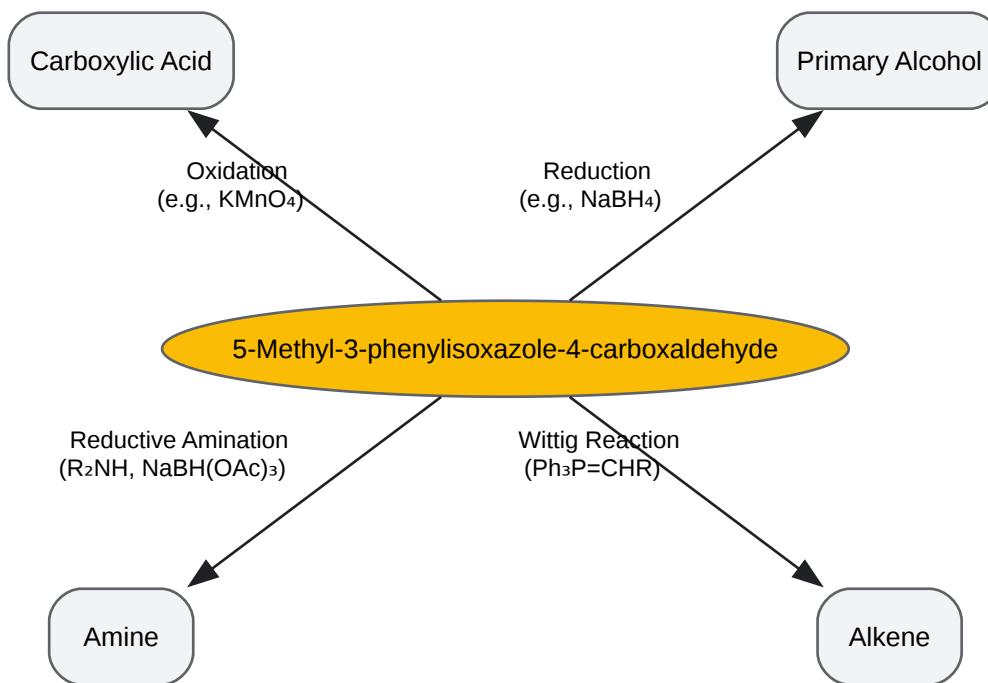
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each type of proton. A sharp singlet for the aldehyde proton is expected in the downfield region (δ 9.8-10.2 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.4-7.8 ppm. The methyl protons at the C5 position will present as a sharp singlet further upfield, typically around δ 2.5-2.8 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at ~185-190 ppm. The carbons of the isoxazole and phenyl rings will resonate in the aromatic region (~110-170 ppm), and the methyl carbon will appear as a signal at ~12-15 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups present. The most prominent absorption will be a strong C=O stretching band for the aldehyde at approximately 1690-1710 cm^{-1} . Other key signals include C=N stretching of the isoxazole ring (~1580-1620 cm^{-1}) and aromatic C-H and C=C stretching vibrations. Analysis of the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides reference points for the isoxazole core vibrations.[16][17]
- MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the compound. Under electron ionization (EI-MS), the molecular ion peak $[\text{M}]^+$ should be observed at an m/z value corresponding to its molecular weight, 187.2.[5]

Part 4: Reactivity and Synthetic Utility

The synthetic value of **5-Methyl-3-phenylisoxazole-4-carboxaldehyde** lies in the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations.^[5] This allows for its elaboration into more complex molecules and the generation of compound libraries for biological screening.

Key Transformations:

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-Methyl-3-phenylisoxazole-4-carboxylic acid) using standard oxidizing agents like potassium permanganate ($KMnO_4$) or Jones reagent (CrO_3/H_2SO_4). This carboxylic acid derivative is itself a valuable building block.^{[6][18]}
- Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride ($NaBH_4$).
- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, $NaBH(OAc)_3$) provides a direct route to a diverse range of secondary and tertiary amines.
- Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a phosphonium ylide, allowing for carbon-carbon bond formation and chain extension.
- Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to create more complex, conjugated systems.



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Caption: Key synthetic transformations of the title compound.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The isoxazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunomodulatory agent Leflunomide.[2][13] Isoxazole-containing compounds have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][7][19]

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is a strategic starting point for accessing novel isoxazole derivatives for drug discovery programs.[5]

- Scaffold for Library Synthesis: Its versatile aldehyde functionality allows for the rapid generation of large libraries of related compounds through techniques like reductive amination and condensation reactions. This is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds.[5]

- Access to Known Bioactive Cores: As demonstrated by the oxidation to 5-methyl-3-phenylisoxazole-4-carboxylic acid, this aldehyde is a direct precursor to compounds that have been investigated for anti-tumor, antiviral, and antifungal activities.[7][16]
- Design of Novel Agents: Researchers have utilized this compound and its derivatives in the design of novel anti-inflammatory agents and other potential therapeutics.[5] Its structure provides a rigid core upon which different pharmacophoric groups can be appended to target specific enzymes or receptors.

Conclusion

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is more than just a chemical compound; it is a versatile tool for chemical innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde group, makes it an indispensable building block in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other fine chemicals. As the demand for new molecular entities continues to grow, the importance of such strategic and adaptable intermediates will undoubtedly increase.

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